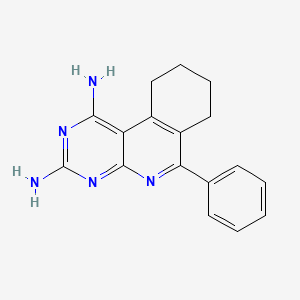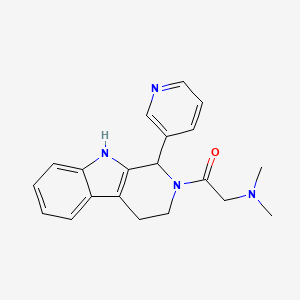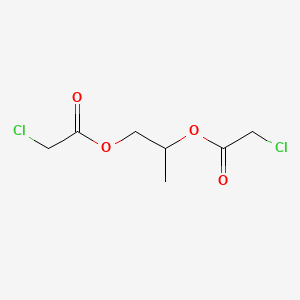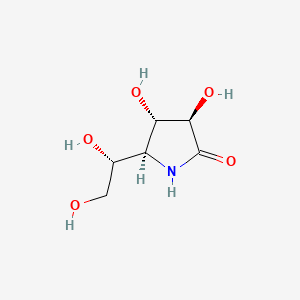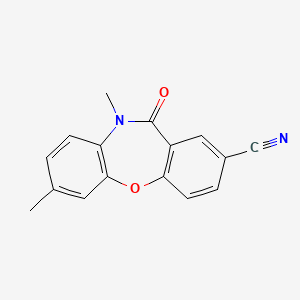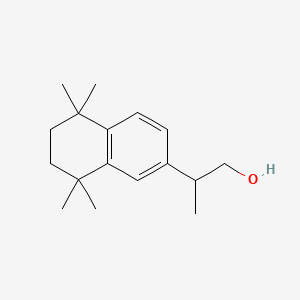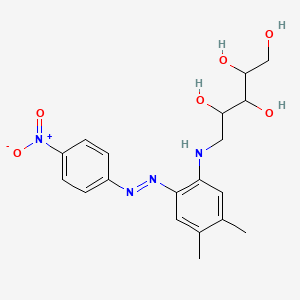
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a complex molecular structure that includes a pentitol backbone, a nitrophenyl group, and a diazenyl linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol typically involves multiple steps, including the formation of the diazenyl linkage and the attachment of the nitrophenyl group. The process often begins with the preparation of the diazenyl intermediate, followed by its reaction with a suitable pentitol derivative under controlled conditions. Common reagents used in these reactions include diazonium salts, reducing agents, and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl and nitrophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage and nitrophenyl group play crucial roles in its reactivity and biological activity. It may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 1-deoxy-1-((4,5-dimethyl-2-(phenylazo)phenyl)amino)pentitol
- 1-deoxy-1-((4,5-dimethyl-2-(phenylazo)phenyl)amino)-D-ribitol
Uniqueness
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol is unique due to its specific structural features, such as the nitrophenyl group and the diazenyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
6286-17-5 |
|---|---|
Molecular Formula |
C19H24N4O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-[4,5-dimethyl-2-[(4-nitrophenyl)diazenyl]anilino]pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H24N4O6/c1-11-7-15(20-9-17(25)19(27)18(26)10-24)16(8-12(11)2)22-21-13-3-5-14(6-4-13)23(28)29/h3-8,17-20,24-27H,9-10H2,1-2H3 |
InChI Key |
ZAQVZMOTWPKVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=NC2=CC=C(C=C2)[N+](=O)[O-])NCC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)
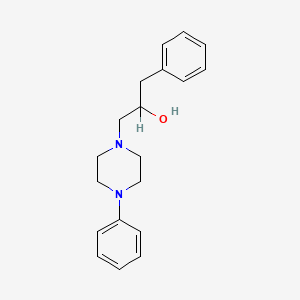
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)

